5-Chloro-2-methyl-2H-indazole
Overview
Description
5-Chloro-2-methyl-2H-indazole: is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a chlorine atom at the 5-position and a methyl group at the 2-position distinguishes this compound from other indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Transition Metal Catalyzed Reactions: One common method involves the use of transition metal catalysts such as palladium (Pd) or copper (Cu).
Reductive Cyclization Reactions: Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines, which can be performed without the use of catalysts or solvents.
Domino Reactions: The domino reaction of 2-halophenylacetylenes with hydrazines, catalyzed by palladium, is another efficient method for synthesizing 2H-indazoles.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Chloro-2-methyl-2H-indazole can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, modifying the functional groups attached to the indazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, primary amines, and organometallic reagents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted indazole derivatives can be obtained.
Oxidation and Reduction Products: These reactions can yield hydroxylated or dehydrogenated derivatives of this compound.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: 5-Chloro-2-methyl-2H-indazole is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Antimicrobial Agents: These compounds also exhibit antimicrobial properties, making them candidates for the development of new antibiotics.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
2H-Indazole: The parent compound without any substituents.
5-Chloro-2H-indazole: Similar to 5-Chloro-2-methyl-2H-indazole but lacks the methyl group.
2-Methyl-2H-indazole: Similar but lacks the chlorine atom at the 5-position.
Uniqueness:
Properties
IUPAC Name |
5-chloro-2-methylindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVDVXPZNUZSHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453367 | |
Record name | 5-CHLORO-2-METHYL-2H-INDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
541539-86-0 | |
Record name | 5-CHLORO-2-METHYL-2H-INDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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